3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Overview
Description
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an imidazo[1,2-a]benzimidazole core, and a hydrobromide salt form, which collectively contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide typically involves multiple steps, starting with the preparation of the piperidine derivative The piperidine ring is introduced through a series of reactions, including hydrogenation and cyclizationThe final step involves the formation of the hydrobromide salt through a reaction with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide involves its interaction with specific molecular targets. For instance, it acts as a selective antagonist for 5-HT7 serotonin receptors, which are involved in various neurological processes. By binding to these receptors, the compound can modulate neurotransmitter release and neuronal activity, potentially leading to therapeutic effects in conditions such as schizophrenia .
Comparison with Similar Compounds
Similar Compounds
SB-269970: Another selective 5-HT7 receptor antagonist with a similar structure and pharmacological profile.
LP-211: A compound with high affinity for 5-HT7 receptors, used in similar research applications.
Uniqueness
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is unique due to its specific combination of a piperidine ring and an imidazo[1,2-a]benzimidazole core, which confer distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4.BrH/c1-14-6-8-19(9-7-14)10-11-20-12-13-21-16-5-3-2-4-15(16)18-17(20)21;/h2-5,14H,6-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNUZBDWLPPWEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCN2CCN3C2=NC4=CC=CC=C43.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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